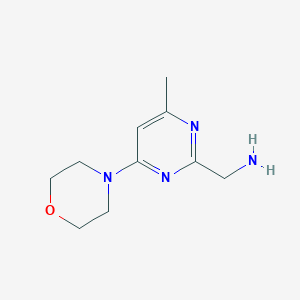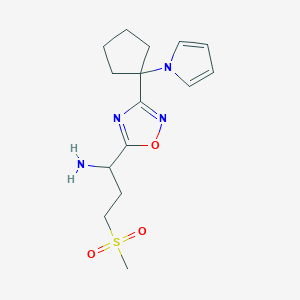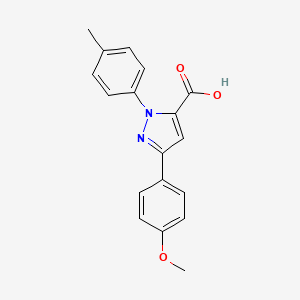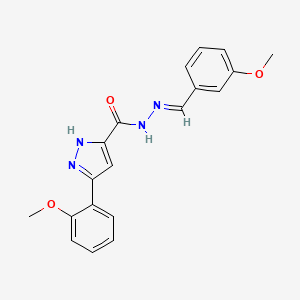
N-(4-butylphenyl)-6-iodoquinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-butylphenyl)-6-iodoquinazolin-4-amine is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of a butyl group attached to a phenyl ring, which is further connected to a quinazoline core with an iodine atom at the 6th position and an amine group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)-6-iodoquinazolin-4-amine typically involves multi-step organic reactions. One common method starts with the iodination of a quinazoline derivative, followed by the introduction of the butylphenyl group through a coupling reaction. The final step involves the introduction of the amine group at the 4th position. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-(4-butylphenyl)-6-iodoquinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazoline core or the attached functional groups.
Substitution: The iodine atom at the 6th position can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce a variety of substituted quinazoline derivatives.
Scientific Research Applications
N-(4-butylphenyl)-6-iodoquinazolin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)-6-iodoquinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-iodo-1,3-diphenylbutyl) acrylamide: Shares the iodine and phenyl groups but differs in the core structure.
Poly[N,N′-bis(4-butylphenyl)-N,N′-bis(phenyl)benzidine]: Contains similar butylphenyl groups but is a polymer rather than a small molecule.
Uniqueness
N-(4-butylphenyl)-6-iodoquinazolin-4-amine is unique due to its specific combination of functional groups and the quinazoline core
Properties
Molecular Formula |
C18H18IN3 |
|---|---|
Molecular Weight |
403.3 g/mol |
IUPAC Name |
N-(4-butylphenyl)-6-iodoquinazolin-4-amine |
InChI |
InChI=1S/C18H18IN3/c1-2-3-4-13-5-8-15(9-6-13)22-18-16-11-14(19)7-10-17(16)20-12-21-18/h5-12H,2-4H2,1H3,(H,20,21,22) |
InChI Key |
PGZMNLQUQGJNFI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC2=NC=NC3=C2C=C(C=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



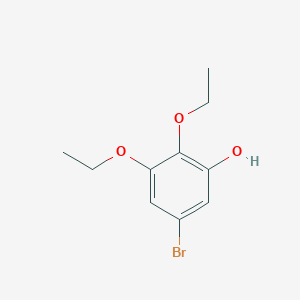
![7-(Tert-butyl)spiro[3.5]nonan-1-amine hydrochloride](/img/structure/B14873433.png)
![N-cyclohexyl-N-ethyl-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B14873453.png)
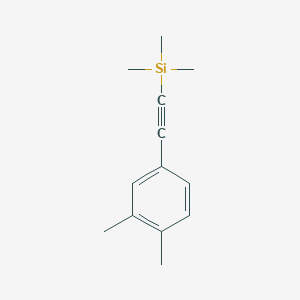
![(E)-2-(4-methoxy-3-(piperidin-1-ylsulfonyl)styryl)benzo[d]thiazole](/img/structure/B14873466.png)
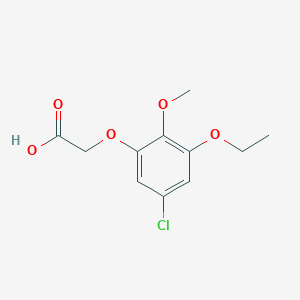
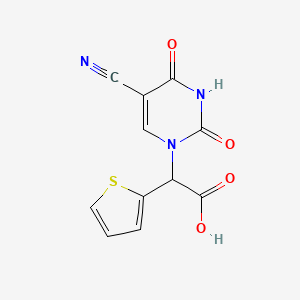
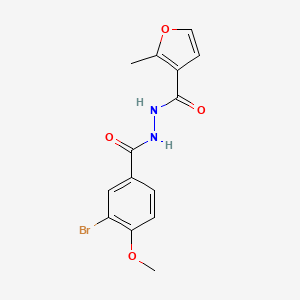
![N-methylhexahydro-1H-cyclopenta[c]furan-5-amine](/img/structure/B14873498.png)
